molecular formula C22H25NO6 B12050150 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine

Cat. No.: B12050150
M. Wt: 399.4 g/mol
InChI Key: BULDDHWREGWYKA-LJQANCHMSA-N
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Description

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine typically involves the protection of the serine hydroxyl group followed by the introduction of the ethoxy and fmoc groups. The process begins with the protection of the amino group of serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc). The hydroxyl group is then ethylated using ethyl iodide in the presence of a base like sodium hydride. Finally, the fmoc group is introduced using fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2(S)-3-oxo-O-ethyl-N-fmoc-serine.

    Reduction: Regeneration of this compound from its oxidized form.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions. The ethoxy group can participate in hydrogen bonding and other interactions, affecting the overall properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2(S)-3-Methoxy-O-ethyl-N-fmoc-serine: Similar structure but with a methoxy group instead of an ethoxy group.

    2(S)-3-Ethoxy-O-methyl-N-fmoc-serine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine is unique due to the presence of both the ethoxy and fmoc groups, which provide specific chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular structure is required.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m1/s1

InChI Key

BULDDHWREGWYKA-LJQANCHMSA-N

Isomeric SMILES

CCOC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC

Canonical SMILES

CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC

Origin of Product

United States

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